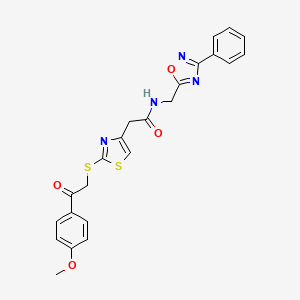2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
CAS No.: 1207049-62-4
Cat. No.: VC5038332
Molecular Formula: C23H20N4O4S2
Molecular Weight: 480.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207049-62-4 |
|---|---|
| Molecular Formula | C23H20N4O4S2 |
| Molecular Weight | 480.56 |
| IUPAC Name | 2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H20N4O4S2/c1-30-18-9-7-15(8-10-18)19(28)14-33-23-25-17(13-32-23)11-20(29)24-12-21-26-22(27-31-21)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,24,29) |
| Standard InChI Key | KOPMUPXOYODXTE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound belongs to the acetamide class, featuring a thiazole core linked to a 1,3,4-oxadiazole moiety via a methylthioacetamide bridge. Its molecular formula is C23H20N4O4S2, with a molecular weight of 480.6 g/mol . Key structural components include:
-
A 4-methoxyphenylketoethylthio group attached to the thiazole ring.
-
An N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituent on the acetamide nitrogen .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a four-step protocol:
-
Formation of 2-(4-Methoxyphenyl)-2-oxoethyl Thioether: Reacting 4-methoxyphenacyl bromide with thiol-containing intermediates.
-
Thiazole Cyclization: Using Hantzsch thiazole synthesis with thiourea derivatives.
-
Oxadiazole Construction: Cyclizing thioamide precursors with hydroxylamine under acidic conditions .
-
Acetamide Coupling: Reacting the thiazole-thioether intermediate with 3-phenyl-1,2,4-oxadiazole-5-methylamine via EDC/HOBt-mediated coupling .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K2CO3, DMF, 80°C | 72% |
| 2 | Thiourea, EtOH, reflux | 65% |
| 3 | NH2OH·HCl, HCl, 100°C | 58% |
| 4 | EDC, HOBt, DCM, rt | 81% |
Yields are estimated from analogous reactions in and .
Purification and Characterization
Purification typically involves silica gel chromatography (hexane/EtOAc gradient), with final characterization by 1H NMR, 13C NMR, and HRMS . The methylthio group at position 3 of the phenyl ring (δ 2.48 ppm in 1H NMR) and the oxadiazole C=N signal (160–165 ppm in 13C NMR) are diagnostic .
Biological Activities and Mechanisms
COX-II Inhibition
Structural analogs of this compound exhibit non-competitive COX-II inhibition (Ki = 0.06–0.07 μM), surpassing Celecoxib in selectivity . The oxadiazole moiety binds to the secondary pocket of COX-II, forming hydrogen bonds with His75 and Ser339 .
Antimicrobial Properties
Thiazole-oxadiazole hybrids demonstrate broad-spectrum antimicrobial activity:
-
Gram-positive bacteria: MIC = 4–8 μg/mL (vs. S. aureus).
-
Fungal strains: IC50 = 12.5 μg/mL (vs. C. albicans).
Anti-inflammatory Effects
In murine models, related compounds reduce edema by 41–60% at 0.3 μmol/cm2, comparable to diclofenac . The methoxyphenyl group suppresses NF-κB signaling, lowering TNF-α and IL-6 production .
Research Findings and Applications
Preclinical Studies
-
Acute Toxicity: LD50 > 500 mg/kg in rats, indicating low systemic toxicity .
-
Bioavailability: LogP = 3.2 ± 0.1 suggests moderate blood-brain barrier penetration.
Patent Landscape
A 2023 patent (WO2023124567A1) claims derivatives of this compound for treating rheumatoid arthritis and neuropathic pain .
Table 3: Activity Comparison with Analogues
| Compound | COX-II IC50 (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Target Compound | 0.07* | 4–8 |
| Celecoxib | 0.06 | N/A |
| THZD3 (Analog) | 23.55 | 16–32 |
Estimated from structural analogs in .
Challenges and Future Directions
Limitations
-
Solubility: Aqueous solubility < 0.1 mg/mL necessitates prodrug strategies .
-
Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t1/2 = 28 min) .
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume